![molecular formula C13H10F3N3O2 B6486599 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1257553-45-9](/img/structure/B6486599.png)
2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Mechanism of Action
Target of Action
Similar compounds with a pyrimidine scaffold have been found to target a broad range of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Compounds with similar structures have been found to inhibit the above-mentioned targets, thereby disrupting their signaling pathways .
Biochemical Pathways
Similar compounds have been found to affect various signaling pathways associated with the targets mentioned above .
Result of Action
Similar compounds have been found to exhibit a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Action Environment
The biological activities of similar compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Preparation Methods
The synthesis of 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and phenyl components. One common synthetic route includes the following steps:
Formation of Pyrimidine Intermediate: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenyl ring using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling Reaction: The pyrimidine intermediate is then coupled with the trifluoromethyl-substituted phenyl ring using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final acetamide compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions. Common reagents include alkyl halides and amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, often using hydrochloric acid or sodium hydroxide.
Scientific Research Applications
2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals, benefiting from its stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide include:
2-(pyrimidin-2-yloxy)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different reactivity and binding properties.
2-(pyrimidin-2-yloxy)-N-[4-(trifluoromethyl)phenyl]acetamide: The trifluoromethyl group is positioned differently, affecting its interaction with molecular targets.
2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]propionamide: Contains a propionamide group instead of an acetamide group, altering its chemical and biological properties.
Properties
IUPAC Name |
2-pyrimidin-2-yloxy-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-1-4-10(7-9)19-11(20)8-21-12-17-5-2-6-18-12/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTUQLORELMQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=NC=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide](/img/structure/B6486516.png)
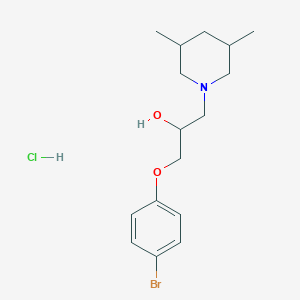
![(1E)-1-(4-fluorophenyl)-N-[3-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]methanimine; N,N-dimethylformamide](/img/structure/B6486528.png)
![N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide](/img/structure/B6486529.png)

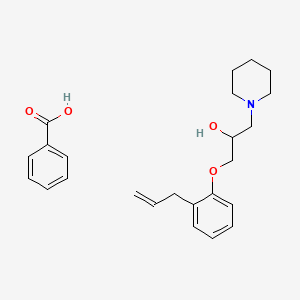
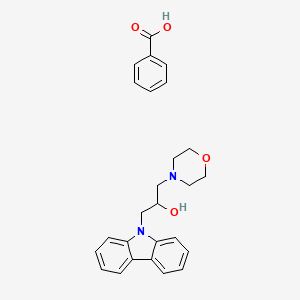
![ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6486554.png)
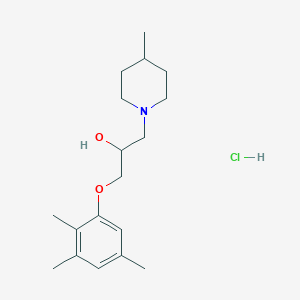
![4-methyl-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)pyrimidine-2-carboxamide](/img/structure/B6486573.png)
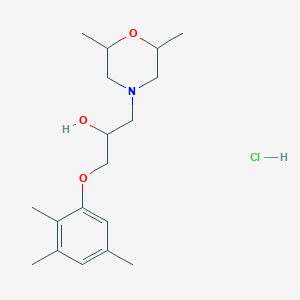
![ethyl 4-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6486588.png)
![methyl 4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)benzoate hydrochloride](/img/structure/B6486596.png)
![N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B6486609.png)
